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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzaldehyde

Cat. No.: B189313 Get Quote

This guide provides a comprehensive comparison of the experimental and predicted 13C

Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-2-
methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug

development, this document presents a detailed analysis supported by experimental data from

analogous compounds to aid in spectral assignment and structural verification.

Data Presentation: 13C NMR Chemical Shift
Comparison
The following table summarizes the experimental 13C NMR chemical shifts for 5-Bromo-2-
methoxybenzaldehyde and related compounds, alongside predicted values for the target

molecule. All experimental data was recorded in DMSO-d6.
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Carbon
Atom

5-Bromo-2-
methoxybe
nzaldehyde
(Experiment
al, DMSO-
d6)

5-Bromo-2-
methoxybe
nzaldehyde
(Predicted,
DMSO)

2-
Methoxybe
nzaldehyde
(Experiment
al, DMSO-
d6)[1]

4-
Bromoanis
ole
(Experiment
al, CDCl3)

Benzaldehy
de
(Experiment
al, CDCl3)

C1 (C-CHO)
Not explicitly

assigned
188.5 189.0 - ~192

C2 (C-OCH3)
Not explicitly

assigned
159.8 161.5 158.4 -

C3
Not explicitly

assigned
114.8 112.6 115.8 128.9

C4
Not explicitly

assigned
138.1 136.4 132.5 134.4

C5 (C-Br)
Not explicitly

assigned
115.7 - 113.8 -

C6
Not explicitly

assigned
128.9 127.7 117.6 129.8

C7 (CHO)
Not explicitly

assigned
188.5 189.0 - ~192

OCH3
Not explicitly

assigned
56.5 55.8 55.4 -

Note on Assignments: The experimental data for 5-Bromo-2-methoxybenzaldehyde did not

include specific peak assignments. The assignments in the table are proposed based on the

analysis of the spectra of the analogous compounds and the predicted values. The carbonyl

carbon (C7) is expected to be the most downfield signal. The carbon attached to the methoxy

group (C2) is also significantly downfield. The carbon bearing the bromine (C5) is expected to

be shielded compared to a standard aromatic carbon.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.benchchem.com/product/b189313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A standardized protocol for acquiring a 13C NMR spectrum is crucial for data reproducibility

and comparison.

1. Sample Preparation:

Dissolution: Accurately weigh 10-20 mg of the solid 5-Bromo-2-methoxybenzaldehyde and

dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool into a clean NMR tube.

Tube and Standard: Use a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is typically

added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker

instruments) should be performed.

Parameters:

Pulse Angle: 30-45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of

quaternary carbons.

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of

scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is

typically sufficient to cover the expected chemical shift range.

Temperature: Maintain a constant temperature, typically 298 K (25 °C).
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3. Data Processing:

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-

2 Hz to improve the signal-to-noise ratio before Fourier transformation.

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption

lineshapes and apply an automatic baseline correction.

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the

residual solvent peak of DMSO-d6 to 39.52 ppm.

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Mandatory Visualization
The following diagrams illustrate the logical workflow of the 13C NMR analysis and the

structure of the analyzed compound.

Caption: Workflow for 13C NMR analysis of 5-Bromo-2-methoxybenzaldehyde.

Caption: Structure of 5-Bromo-2-methoxybenzaldehyde with atom numbering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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